(5-Bromo-1-methyl-1H-imidazol-2-yl)methanol
Overview
Description
“(5-Bromo-1-methyl-1H-imidazol-2-yl)methanol” is a chemical compound with the CAS Number: 861362-06-3 and a molecular weight of 191.03 . It has a melting point of 143-145 °C .
Molecular Structure Analysis
The molecule is composed of a five-membered heterocyclic ring, which includes three carbon atoms, two nitrogen atoms, and a bromine atom attached to the fifth carbon . The exact molecular structure analysis is not available in the retrieved data.Physical And Chemical Properties Analysis
This compound is a solid at room temperature with a melting point of 143-145 °C . Its molecular weight is 191.03 .Scientific Research Applications
Synthesis and Conversion into Carbonyl Compounds
- (5-Bromo-1-methyl-1H-imidazol-2-yl)methanol derivatives can be synthesized by treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride. These alcohols can be converted into carbonyl compounds, indicating its utility as a masked form of the carbonyl group or a synthon of the group (Ohta, Hayakawa, Nishimura, & Okamoto, 1987).
Structural and Property Studies
- Studies on compounds like bis(2-(1-ethyl-1H-imidazol-4-yl)acetate) copper(II) provide insights into the structural and electronic properties of imidazole derivatives, contributing to the understanding of their coordination chemistry and electronic behavior (Banerjee et al., 2013).
Synthesis of Biomimetic Chelating Ligands
- Derivatives of (5-Bromo-1-methyl-1H-imidazol-2-yl)methanol, such as (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol, have potential applications in synthesizing biomimetic chelating ligands. These ligands can mimic biological binding sites, important in medicinal and biochemical research (Gaynor, McIntyre, & Creutz, 2023).
Development of Heterocyclic Drugs
- Heterocyclic containing drugs like (2-Butyl-4-Substitutedthiamidothiocarbamido-1-{[2-(1h-Tetrazol 5-Yl) Biphenyl- 4-Yl] Methyl}-1h-Imidazol-5-Yl) Methanol have shown significant drug absorption and transmission, highlighting the importance of such structures in pharmaceutical and medicinal chemistry (Ande, 2012).
properties
IUPAC Name |
(5-bromo-1-methylimidazol-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2O/c1-8-4(6)2-7-5(8)3-9/h2,9H,3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXNDYMLJDLCBMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1CO)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50634218 | |
Record name | (5-Bromo-1-methyl-1H-imidazol-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50634218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromo-1-methyl-1H-imidazol-2-yl)methanol | |
CAS RN |
861362-06-3 | |
Record name | (5-Bromo-1-methyl-1H-imidazol-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50634218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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